molecular formula C19H23NO4S B2614558 2-(2-methoxyphenoxy)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide CAS No. 2319832-09-0

2-(2-methoxyphenoxy)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B2614558
CAS No.: 2319832-09-0
M. Wt: 361.46
InChI Key: HDRMDWWYEASKJR-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide (CAS Number: 2319832-09-0) is a synthetic organic compound with a molecular formula of C 19 H 23 NO 4 S and a molecular weight of 361.5 g/mol . This acetamide derivative features a complex structure incorporating a 2-methoxyphenoxy ether group, an acetamide linker, and a tetrahydropyran (oxane) ring substituted with a thiophen-3-yl moiety . The integrated thiophene and tetrahydropyran structures suggest potential utility in medicinal chemistry and materials science research. Thiophene-containing compounds are recognized as important scaffolds in pharmaceutical development for their diverse biological activities . The specific stereochemistry and functional groups of this molecule make it a valuable intermediate for constructing more complex heterocyclic systems . Researchers can employ this compound as a building block in the synthesis of novel chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and the development of kinase inhibitors or other therapeutic candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-22-16-4-2-3-5-17(16)24-12-18(21)20-14-19(7-9-23-10-8-19)15-6-11-25-13-15/h2-6,11,13H,7-10,12,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRMDWWYEASKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and a halogenated thiophene derivative under basic conditions.

    Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a methoxyphenol derivative with a suitable leaving group on the oxane ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: The compound can be reduced at various points, such as the acetamide group, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens, catalysts like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced acetamide derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Research indicates that this compound exhibits anticancer properties , particularly against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
    • A specific study demonstrated that derivatives of similar structures showed significant growth inhibition in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), indicating its potential as a lead compound for cancer therapy .
  • Antimicrobial Properties
    • The compound has shown promising antimicrobial activity against common pathogens. Similar compounds have been tested against Escherichia coli and Staphylococcus aureus, with notable minimum inhibitory concentrations (MICs) suggesting potential use as an antibiotic agent .
    • A case study highlighted the effectiveness of related compounds in treating infections caused by resistant bacterial strains, emphasizing the need for further exploration of this compound in antimicrobial research.
  • Enzyme Inhibition
    • The compound may act as an inhibitor of critical enzymes involved in metabolic pathways, particularly those associated with neurodegenerative diseases. Research has indicated that compounds with similar structures can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .
    • Investigations into the mechanism of action revealed that the compound could modulate signaling pathways relevant to disease progression, making it a candidate for further development in neuropharmacology.

The biological activities of 2-(2-methoxyphenoxy)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide can be summarized as follows:

Activity TypeDescription
AnticancerExhibits selective cytotoxicity towards various cancer cell lines; induces apoptosis.
AntimicrobialEffective against E. coli and S. aureus; potential for development as an antibiotic agent.
Enzyme InhibitionInhibits acetylcholinesterase; potential applications in treating neurodegenerative diseases.

Case Studies

  • Anticancer Efficacy Study
    • A research team evaluated the anticancer potential of this compound against several human cancer cell lines. The results demonstrated significant growth inhibition rates, particularly in breast and lung cancer models, suggesting its viability as a therapeutic agent .
  • Antibacterial Activity Investigation
    • In another study, the compound was tested for its antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against resistant strains, supporting its potential role in antibiotic development .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxyphenoxy and thiophene groups could facilitate binding to hydrophobic pockets, while the acetamide group could form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-(3-Methylphenyl)-N-{[4-(Thiophen-3-yl)Oxan-4-yl]Methyl}Acetamide (): Replacing the 2-methoxyphenoxy group with a 3-methylphenyl moiety reduces polarity, increasing lipophilicity. This substitution may enhance blood-brain barrier penetration but reduce hydrogen-bonding capacity compared to the methoxy variant.
  • The coumarin moiety could confer fluorescence properties, useful in bioimaging or mechanistic studies, unlike the thiophene-oxan system .

Heterocyclic Modifications

  • N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-Methoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Acetamide (): A thiazolidinone ring replaces the oxan-thiophene system. The hydroxyl group on the phenyl ring increases solubility but may reduce metabolic stability .
  • Compound 135 (): Contains a benzotriazolyl group and a thiophen-3-yl methyl substituent. The benzotriazole moiety may improve protease inhibition (e.g., 3C-like proteinase), suggesting antiviral applications.

Pharmacophore and Bioactivity Trends

  • N-Substituted 2-Arylacetamides (): Analogous to benzylpenicillin’s lateral chain, these compounds exhibit antimicrobial properties. Dihedral angles between aromatic rings (e.g., 44.5°–77.5°) influence conformational flexibility and receptor binding. The target compound’s methoxyphenoxy group may adopt similar torsional profiles, optimizing interactions with bacterial targets .
  • Sulfamoyl- and Pyridyl-Substituted Acetamides () : Sulfamoyl groups (e.g., 433318-40-2) enhance solubility and sulfonamide-based enzyme inhibition (e.g., carbonic anhydrase). Pyridyl acetamides (e.g., N-[4-Methyl-2-Pyridyl]Acetamide) exhibit improved bioavailability due to nitrogen’s hydrogen-bonding capacity, contrasting with the target compound’s oxan-thiophene lipophilicity .

Biological Activity

2-(2-Methoxyphenoxy)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide, with the CAS number 2319832-09-0, is a synthetic compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, synthesis, and potential applications based on the available literature.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO4SC_{19}H_{23}NO_4S, with a molecular weight of 361.5 g/mol. The structural complexity of this compound includes various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₃NO₄S
Molecular Weight361.5 g/mol
CAS Number2319832-09-0

Synthesis

The synthesis of this compound typically involves multiple steps, starting from 2-methoxyphenol. The general synthetic route includes:

  • Formation of Intermediate : Reacting 2-methoxyphenol with epichlorohydrin to form a methanol derivative.
  • Final Product Formation : This intermediate is then reacted with a thiophene-containing oxan derivative under controlled conditions to yield the final product.

Potential Therapeutic Applications

  • Anti-inflammatory : Compounds with similar structures have been investigated for anti-inflammatory properties, suggesting that this compound may exhibit similar effects.
  • Antimicrobial : The thiophene moiety is often associated with antimicrobial activity, indicating potential use in treating infections.

Case Studies and Research Findings

Currently, there is a lack of extensive research specifically focused on the biological activity of this compound. However, related compounds have shown promise in various studies:

  • Related Compound Studies :
    • A study on N1-substituted derivatives indicated that modifications in similar structures could lead to significant inhibition of myeloperoxidase (MPO), suggesting potential for anti-inflammatory applications .
    • Other derivatives have demonstrated selective inhibition of enzymes involved in inflammatory pathways, hinting at the therapeutic potential of compounds with similar functional groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(2-methoxyphenoxy)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, details a protocol where potassium carbonate in DMF facilitates condensation between chloroacetylated intermediates and aromatic precursors under mild conditions (room temperature, monitored via TLC). Optimizing stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and solvent choice (polar aprotic solvents like DMF) improves yield. Purification via recrystallization or column chromatography (e.g., using CH₂Cl₂/MeOH gradients) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1667 cm⁻¹) and amide (N-H, ~3468 cm⁻¹) stretches to confirm acetamide and methoxyphenoxy groups .
  • ¹H/¹³C NMR : Key signals include methoxy protons (~3.8 ppm, singlet), aromatic protons (6.9–7.5 ppm), and thiophene/oxane methylene protons (~4.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous structures) and fragmentation patterns .

Q. How can preliminary pharmacological screening for hypoglycemic activity be designed, and what in vitro/in vivo models are suitable?

  • Methodological Answer : Use alloxan-induced diabetic rodent models (e.g., Wistar rats) to evaluate blood glucose reduction. Dose-response studies (e.g., 50–200 mg/kg) over 7–14 days, with glibenclamide as a positive control, are standard. In vitro assays (e.g., PPAR-γ transactivation in HepG2 cells) can elucidate mechanisms. Monitor liver/kidney toxicity via serum ALT/AST and creatinine levels .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. oxane substitution) influence the compound’s hypoglycemic efficacy and receptor binding?

  • Methodological Answer : Perform comparative SAR studies using analogs with varying heterocycles (e.g., replacing thiophen-3-yl with phenyl or pyridyl groups). Computational docking (e.g., AutoDock Vina) into PPAR-γ or AMPK targets can predict binding affinity. highlights that non-aromatic rings (e.g., oxane) may reduce activity due to hindered hydrogen bonding, suggesting prioritizing planar, electron-rich substituents .

Q. What strategies resolve contradictions in activity data between in vitro assays and in vivo models?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this via:

  • ADME Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution.
  • Prodrug Design : Introduce ester moieties to enhance solubility (e.g., uses acetyl chloride for derivatization).
  • Metabolite Identification : Use HPLC-QTOF to detect active metabolites in serum .

Q. How can metabolic stability and cytochrome P450 interactions be assessed to predict drug-drug interactions?

  • Methodological Answer :

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound depletion via LC-MS. Calculate intrinsic clearance (CLint).
  • CYP Inhibition Assays : Use fluorescent probes (e.g., CYP3A4/CYP2D6) to measure IC₅₀ values.
  • Reactive Metabolite Screening : Trapping with glutathione (GSH) to identify electrophilic intermediates .

Q. What advanced toxicity models (beyond acute studies) are recommended for long-term safety profiling?

  • Methodological Answer :

  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in CHO cells.
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR).
  • Subchronic Toxicity : 90-day rodent studies with histopathology (e.g., liver, pancreas) and hematological parameters .

Methodological Notes

  • Synthesis Optimization : Adjust reaction time (TLC monitoring) and solvent polarity to minimize byproducts. emphasizes DMF’s role in stabilizing intermediates .
  • Data Contradiction : If in vitro activity lacks in vivo translation, consider protein binding (e.g., plasma protein affinity via equilibrium dialysis) or efflux transporter effects (e.g., P-glycoprotein inhibition) .
  • Structural Analogues : Compare with Ranolazine ( ), which shares acetamide and methoxyphenoxy motifs but targets cardiac ion channels, highlighting scaffold versatility .

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